

Application Notes and Protocols for Microencapsulation of MCT Oil via Spray Drying

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Compound of Interest

Compound Name: Triglycerides, medium-chain

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These application notes provide a comprehensive overview and detailed protocols for the microencapsulation of Medium-Chain Triglyceride (MCT) oil using spray drying technology. This technique is pivotal for converting liquid MCT oil into a stable powder form, enhancing its handling, stability, and application in pharmaceutical and nutraceutical formulations.

Introduction

Medium-Chain Triglycerides (MCTs) are fatty acids that are efficiently metabolized, providing a rapid energy source. Their liquid form, however, presents challenges in formulation, such as limited water solubility and susceptibility to oxidation. Microencapsulation via spray drying addresses these issues by entrapping MCT oil droplets within a solid carrier matrix, known as the wall material. This process is crucial for developing solid dosage forms and functional food ingredients. The selection of appropriate wall materials and optimization of spray drying parameters are critical for achieving high encapsulation efficiency and desired powder characteristics.

Principle of Spray Drying for Microencapsulation

Spray drying for microencapsulation involves a three-stage process:

- **Emulsification:** An oil-in-water emulsion is prepared by dispersing the MCT oil (core material) in an aqueous solution of the wall material. This step is critical as the emulsion droplet size

influences the final microcapsule properties.

- Atomization: The emulsion is fed into a spray dryer and atomized into fine droplets by a nozzle or a rotary atomizer.
- Drying: The atomized droplets are introduced into a hot air stream, leading to the rapid evaporation of water. This forms a solid shell of the wall material around the oil droplets, resulting in dry microcapsules.

The resulting powder's characteristics, such as particle size, morphology, encapsulation efficiency, and stability, are highly dependent on the formulation (e.g., wall material type, core-to-wall ratio) and the spray drying process parameters (e.g., inlet and outlet air temperatures, feed flow rate).

Data Presentation: Formulation and Process Parameters

The following tables summarize quantitative data from studies on the spray drying of MCT oil, highlighting the impact of different formulations and process parameters on the final product characteristics.

Table 1: Influence of Wall Material and Wall-to-Oil Ratio on Emulsion and Microcapsule Properties^{[1][2][3][4][5]}

Formulation Code	Wall Material	Wall-to-Oil Ratio	Emulsion Droplet Size (µm)	Encapsulation Efficiency (%)	Moisture Content (%)	Yield (%)
F1	Gum Arabic / Maltodextrin	1:1	Not Suitable	-	-	-
F2	Whey Protein Isolate / Maltodextrin	1:1	0.196 ± 0.030	91.53 ± 0.01	4.85 ± 0.05	71.99 ± 0.74
F3	OSA Starch / Maltodextrin	1:1	Not Suitable	-	-	-
F4	Gum Arabic / Maltodextrin	2:1	0.831 ± 0.029	93.31 ± 0.01	5.23 ± 0.05	82.34 ± 1.10
F5	Whey Protein Isolate / Maltodextrin	2:1	0.200 ± 0.038	96.26 ± 0.01	4.25 ± 0.04	88.57 ± 0.65
F6	OSA Starch / Maltodextrin	2:1	0.177 ± 0.002	98.38 ± 0.01	3.68 ± 0.02	85.35 ± 1.04

F7	Gum					
	Arabic /		0.417 ±	94.75 ±		86.89 ±
	Maltodextrin	3:1	0.050	0.01	4.87 ± 0.04	1.23
F8	Whey					
	Protein		0.198 ±	97.12 ±		87.21 ±
	Isolate /	3:1	0.002	0.01	4.01 ± 0.01	0.98
F9	OSA					
	Starch /		0.175 ±	98.15 ±		84.12 ±
	Maltodextrin	3:1	0.001	0.01	3.89 ± 0.01	1.15

Data adapted from a study by San et al. (2022).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) OSA Starch: Octenyl succinic anhydride modified starch. Maltodextrin was blended with the primary wall material in a 1:1 ratio. The total solid content was fixed at 40%.[\[1\]](#)

Table 2: Spray Dryer Operating Parameters

Parameter	Value	Reference
Inlet Temperature	150 °C - 200 °C	[1] [6] [7]
Outlet Temperature	90 °C - 95 ± 5 °C	[1] [6] [7]
Feed Flow Rate	10% (of pump setting) or 0.70 L/h	[1] [6] [7]
Aspirator	90%	[1]
Compressor Air Pressure	6 bar	[1]

Experimental Protocols

Protocol for Emulsion Preparation

This protocol details the preparation of the oil-in-water emulsion, a critical precursor to the spray drying process.

Materials and Equipment:

- MCT Oil (Core Material)
- Wall Materials (e.g., OSA Starch, Maltodextrin)
- Distilled Water
- High-Shear Homogenizer (e.g., Ultra-Turrax)
- Magnetic Stirrer and Stir Bar
- Beakers
- Weighing Balance

Procedure:

- Prepare the Aqueous Phase: Dissolve the wall materials (e.g., a 1:1 ratio of OSA starch and maltodextrin) in distilled water. The total solid content should be around 40%.^[1] Stir continuously using a magnetic stirrer until the wall materials are fully dissolved.
- Prepare the Oil Phase: Weigh the required amount of MCT oil according to the desired wall-to-oil ratio (e.g., 2:1).^{[1][4]}
- Coarse Emulsification: Slowly add the MCT oil to the aqueous phase while continuously stirring with the magnetic stirrer.
- Homogenization: Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form a fine and stable oil-in-water emulsion.
- Stability Check: Allow the emulsion to stand at ambient temperature for 24 hours and observe for any phase separation. A stable emulsion is crucial for successful spray drying.^[5]

Protocol for Spray Drying

This protocol outlines the procedure for microencapsulating the prepared MCT oil emulsion using a laboratory-scale spray dryer.

Equipment:

- Spray Dryer (e.g., Büchi B-290) with a standard two-fluid nozzle
- Peristaltic Pump
- Collection Vessel

Procedure:

- System Preparation: Turn on the spray dryer and allow it to reach the set operating conditions.
- Set Operating Parameters:
 - Inlet Temperature: Set to 150 °C.[\[1\]](#)
 - Aspirator: Set to 90%.[\[1\]](#)
 - Compressor Air Pressure: Adjust to 6 bar.[\[1\]](#)
 - Feed Flow Rate: Set the peristaltic pump to 10%.[\[1\]](#)
- Feeding the Emulsion: Once the inlet temperature has stabilized, start feeding the prepared emulsion into the spray dryer through the peristaltic pump. The outlet temperature should be monitored and maintained around 95 ± 5 °C.[\[1\]](#)[\[5\]](#)
- Powder Collection: The dried microcapsules will be separated from the hot air by a cyclone and collected in the collection vessel.
- Storage: After the process is complete, collect the powder and store it in an airtight container at 2–8 °C for further analysis.[\[1\]](#)

Protocol for Characterization of Microcapsules

Encapsulation efficiency (EE) is a critical parameter that measures the amount of oil successfully entrapped within the microcapsules.

Procedure:

- Surface Oil Extraction:
 - Accurately weigh a known amount of the microcapsule powder.
 - Add a suitable organic solvent (e.g., hexane) and vortex for a few minutes to dissolve the surface oil.
 - Filter the mixture and collect the filtrate.
 - Evaporate the solvent from the filtrate and weigh the extracted surface oil.
- Total Oil Extraction:
 - Accurately weigh a known amount of the microcapsule powder.
 - Crush the microcapsules to release the encapsulated oil.
 - Extract the total oil using a suitable solvent extraction method (e.g., Soxhlet extraction).
 - Evaporate the solvent and weigh the extracted total oil.
- Calculation:
 - $EE (\%) = [(Total\ Oil - Surface\ Oil) / Total\ Oil] \times 100$

A high encapsulation efficiency of over 98% has been achieved with a 2:1 wall-to-oil ratio using OSA starch/maltodextrin as the wall material.[\[1\]](#)[\[4\]](#)

Procedure:

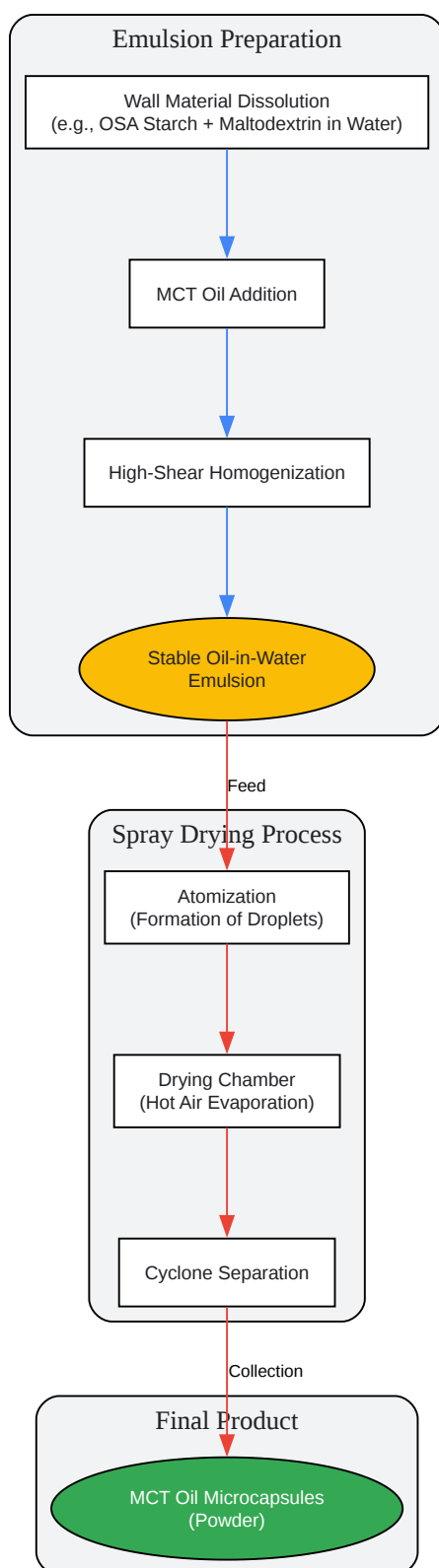
- Evenly spread a known weight (e.g., 0.5 g) of the powder on an aluminum pan of a moisture analyzer.[\[5\]](#)

- Heat the sample at 105 °C until a constant weight is achieved.[\[5\]](#)
- The moisture content is determined by the weight loss. A moisture content between 4-6% is generally considered appropriate for food powders.[\[1\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the microencapsulation of MCT oil using spray drying.

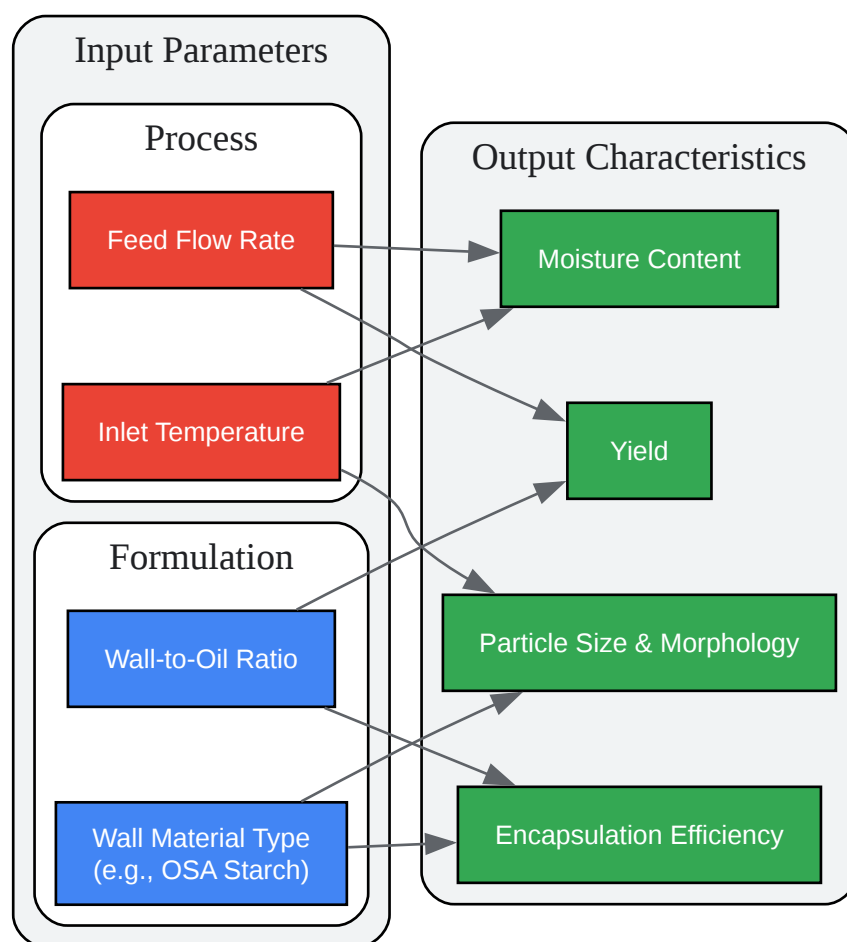


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Caption: Workflow for MCT oil microencapsulation.

Parameter Relationships

This diagram shows the logical relationship between key formulation and process parameters and the resulting microcapsule characteristics.



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Caption: Key parameter relationships in spray drying.

Conclusion

Spray drying is an effective and scalable technique for the microencapsulation of MCT oil. The choice of wall material is a critical factor, with OSA starch in combination with maltodextrin demonstrating excellent performance in achieving high encapsulation efficiency.^{[1][4]} By carefully controlling the formulation and process parameters as outlined in these protocols,

researchers and drug development professionals can produce high-quality, stable MCT oil powders tailored for a variety of applications.

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